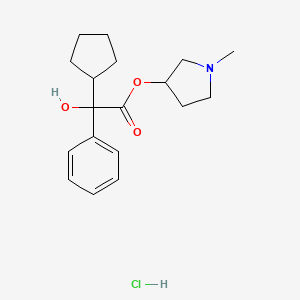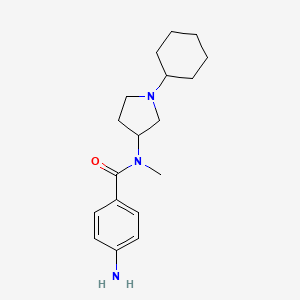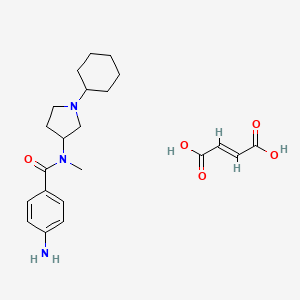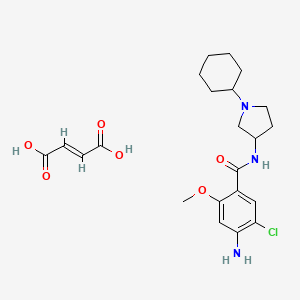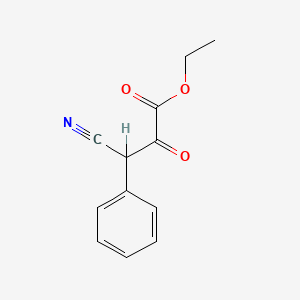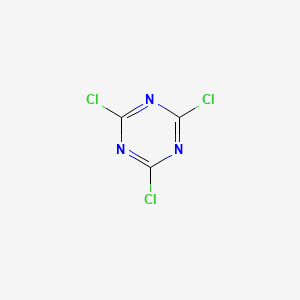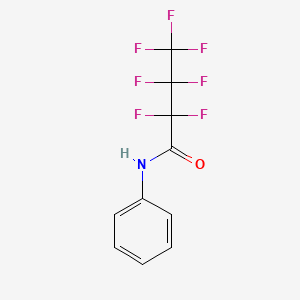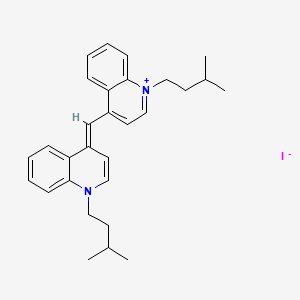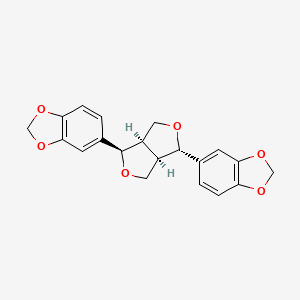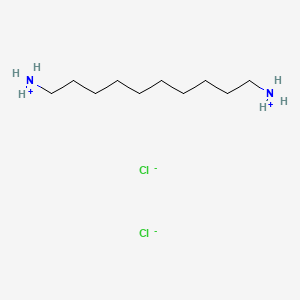
1,10-Decanediamine, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Decanediamine, dihydrochloride is a biochemical . It is used as a raw material for organic synthesis, mainly as a monomer for long chain polyamide polymerization such as PA10.10, PA10.12 . It can also be used as a molecular weight regulator or as a cross-linker .
Molecular Structure Analysis
The molecular formula of 1,10-Decanediamine, dihydrochloride is C10H26Cl2N2 . The molecular weight is 245.233 . The IUPAC Standard InChI is InChI=1S/C10H24N2.2ClH/c1-2-3-4-5-6-7-8-10(12)9-11;;/h10H,2-9,11-12H2,1H3;2*1H .Physical And Chemical Properties Analysis
1,10-Decanediamine, dihydrochloride is a solid . It has a boiling point of 140 °C/12 mmHg (lit.) and a melting point of 59-61 °C (lit.) .Applications De Recherche Scientifique
Food Contact Materials Safety
1,10-Decanediamine, dihydrochloride is used as a co-monomer for manufacturing polyamide articles in contact with food. It's considered safe for consumer use in aqueous, acidic, and dairy foodstuffs at room temperature or for short-term contact up to 150°C, as long as its migration does not exceed 0.05 mg/kg of food (Flavourings, 2011).
Modification of Poly(Ethylene Terephthalate)
1,10-Decanediamine is used to modify poly(ethylene terephthalate) (PET), enhancing thermal stability, rheology, and mechanical properties. Its application in PET leads to improved performance and makes it a potential material for packaging (Gao, Liu, He, & Bai, 2020).
Photochromic Film Fabrication
1,10-Decanediamine is integral in fabricating self-assembled ultrathin photochromic films. These films exhibit high-photochromic response, excellent stability, and reversibility, making them useful in various optical applications (Wang, Ma, Zhang, Xu, Fu, & Yao, 2009).
Inorganic/Organic Superlattice Films
1,10-Decanediamine is used in the development of inorganic/organic superlattice films, particularly enhancing the photochromic properties of these films. Its role is crucial in manipulating the microstructure and properties of these layered structures (Chen, Ma, He, Xie, Shao, Yang, & Yao, 2002).
Schiff Base Synthesis
In the field of chemistry, 1,10-Decanediamine is used in the synthesis of Schiff bases, which are significant in various applications including catalysis and materials science. Its ability to form stable compounds with other chemicals is a key aspect of its utility (Yu, 2006).
Safety And Hazards
1,10-Decanediamine, dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propriétés
Numéro CAS |
7408-92-6 |
|---|---|
Nom du produit |
1,10-Decanediamine, dihydrochloride |
Formule moléculaire |
C10H28Cl2N2 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
10-azaniumyldecylazanium;dichloride |
InChI |
InChI=1S/C10H24N2.2ClH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |
Clé InChI |
YHMAVHLRZAQXNS-UHFFFAOYSA-P |
SMILES |
C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |
SMILES canonique |
C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,10-Decanediamine, dihydrochloride; Decane-1,10-diamine dihydrochloride; 1,10-DECANEDIAMINE, DIHYDROCHLORIDE; 10-azaniumyldecylazanium dichloride. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



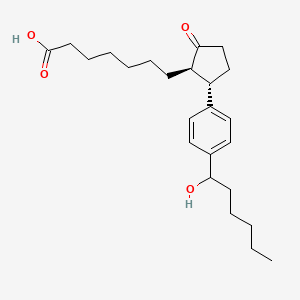
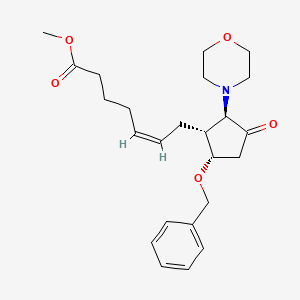
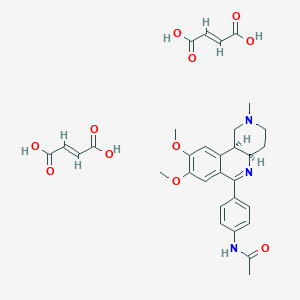
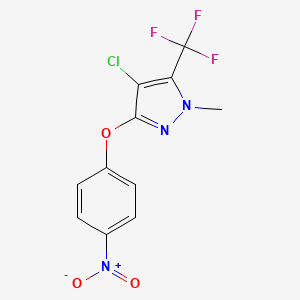
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
